molecular formula C9H7FOS B13953048 (5-Fluorobenzo[b]thiophen-3-yl)methanol

(5-Fluorobenzo[b]thiophen-3-yl)methanol

Cat. No.: B13953048
M. Wt: 182.22 g/mol
InChI Key: OEMSLOYVGIDSHV-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[b]thiophen-3-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorobenzo[b]thiophen-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-Fluorobenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Electrophiles like halogens, nucleophiles like amines, and catalysts like Pd/C for hydrogenation reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated derivatives, amines.

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methanol group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluorobenzo[b]thiophen-3-yl)methanol is unique due to the combined presence of the fluorine atom and methanol group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methanol group increases its solubility and reactivity .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and interact with specific molecular targets, making it a valuable tool for chemists, biologists, and medical researchers.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMSLOYVGIDSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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